Cas no 1426174-38-0 (Cefadroxil-d4 (Major))

Cefadroxil-d4 (Major) 化学的及び物理的性質

名前と識別子

-

- Cefadroxil-d4 (Major)

- Cefadroxil-D4

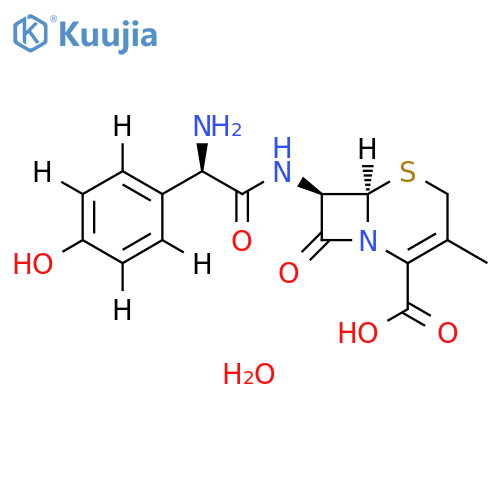

- (6R,7R)-7-[[(2R)-Amino-(4-hydroxyphenyl-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Monohydrate

- Baxan-d

- BL-S578-d4

- MJF-11567-3-d4

- p-Hydroxycephalexine-d4 Monohydrate

- Baxan-D4)

- G13609

- CEFADROXIL-D4 HYDRATE

- HY-B1190S

- Cefadroxil-d4 (hydrate)

- (6R,7R)-7-[[(2R)-Amino-(4-hydroxyphenyl-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Monohydrate; p-Hydroxycephalexine-d4 Monohydrate; BL-S578-d4; MJF-11567-3-d4; Baxan-d4;

- (6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate

- 1426174-38-0

- CS-0202009

-

- インチ: 1S/C16H17N3O5S.H2O/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);1H2/t10-,11-,15-;/m1./s1

- InChIKey: NBFNMSULHIODTC-CYJZLJNKSA-N

- ほほえんだ: C(C1=C(CS[C@]2([H])[C@H](NC(=O)[C@@H](C3C([H])=C([H])C(O)=C([H])C=3[H])N)C(=O)N12)C)(=O)O.O

計算された属性

- せいみつぶんしりょう: 385.12456349g/mol

- どういたいしつりょう: 385.12456349g/mol

- 同位体原子数: 4

- 水素結合ドナー数: 5

- 水素結合受容体数: 8

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 629

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 159Ų

じっけんとくせい

- ゆうかいてん: 1970C (dec)

Cefadroxil-d4 (Major) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C235752-1mg |

Cefadroxil-d4 (Major) |

1426174-38-0 | 1mg |

$ 234.00 | 2023-09-08 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | CS-T-69656-1mg |

(6r,7r)-7-((r)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacidhydrate |

1426174-38-0 | 1mg |

¥1530.00 | 2023-09-15 | ||

| ChemScence | CS-0202009-1mg |

Cefadroxil-d4 hydrate |

1426174-38-0 | 1mg |

$0.0 | 2022-04-27 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | C235752-1mg |

(6r,7r)-7-((r)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacidhydrate |

1426174-38-0 | 1mg |

¥1800.00 | 2023-09-15 | ||

| MedChemExpress | HY-B1190S-1mg |

Cefadroxil-d |

1426174-38-0 | 1mg |

¥5850 | 2024-07-24 | ||

| A2B Chem LLC | AW55487-10mg |

Cefadroxil-d4 (Major) |

1426174-38-0 | 10mg |

$1821.00 | 2024-01-04 | ||

| ChemScence | CS-0202009-10mg |

Cefadroxil-d4 hydrate |

1426174-38-0 | 10mg |

$0.0 | 2022-04-27 | ||

| TRC | C235752-10mg |

Cefadroxil-d4 (Major) |

1426174-38-0 | 10mg |

$ 1889.00 | 2023-09-08 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | C235752-10mg |

(6r,7r)-7-((r)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacidhydrate |

1426174-38-0 | 10mg |

¥15300.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | CS-T-69656-10mg |

(6r,7r)-7-((r)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacidhydrate |

1426174-38-0 | 10mg |

¥12760.00 | 2023-09-15 |

Cefadroxil-d4 (Major) 関連文献

-

Bianca Aparecida de Marco,Hérida Regina Nunes Salgado Anal. Methods 2018 10 660

-

Carolina Quesada-Molina,Monsalud del Olmo-Iruela,Ana M. García-Campa?a Anal. Methods 2012 4 2341

-

Siwei Yang,Yuhao Xie,Jiazhen Liu,Shuai Zhao,Shangzhong Jin,De Zhang,Qiang Chen,Jie Huang,Pei Liang Analyst 2022 147 5486

Cefadroxil-d4 (Major)に関する追加情報

Cefadroxil-d4 (Major) - CAS No. 1426174-38-0: An Overview of a Deuterated Antibiotic

Cefadroxil-d4 (Major), with the CAS number 1426174-38-0, is a deuterated derivative of the well-known antibiotic cefadroxil. This compound is of significant interest in the pharmaceutical and research communities due to its unique properties and potential applications in drug metabolism studies and clinical trials. The deuterium substitution in cefadroxil-d4 provides enhanced stability and altered pharmacokinetic profiles, making it a valuable tool for understanding the behavior of antibiotics in biological systems.

Cefadroxil, the parent compound of Cefadroxil-d4 (Major), is a first-generation cephalosporin antibiotic used to treat a variety of bacterial infections, including skin infections, urinary tract infections, and respiratory tract infections. It works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. The deuterated form, Cefadroxil-d4 (Major), retains the same antibacterial activity but exhibits distinct metabolic characteristics due to the presence of deuterium atoms.

Recent studies have highlighted the importance of deuterated compounds in drug development and metabolism research. Deuterium, an isotope of hydrogen with an extra neutron, can significantly affect the rate of metabolic processes. In the case of Cefadroxil-d4 (Major), the deuterium substitution can lead to reduced metabolism by cytochrome P450 enzymes, resulting in prolonged drug half-life and improved therapeutic efficacy. This property makes Cefadroxil-d4 (Major) particularly useful in pharmacokinetic studies and in developing more effective antibiotic formulations.

The synthesis of Cefadroxil-d4 (Major) involves several steps, including the selective deuteration of specific hydrogen atoms in the cefadroxil molecule. Advanced techniques such as catalytic deuteration and chemical deuteration methods are employed to achieve high levels of deuteration at the desired positions. The resulting compound is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), to ensure its purity and structural integrity.

In preclinical studies, Cefadroxil-d4 (Major) has shown promising results in terms of its pharmacokinetic properties. Compared to its non-deuterated counterpart, cefadroxil, Cefadroxil-d4 (Major) exhibits a longer half-life and reduced clearance rates. These properties translate into improved bioavailability and sustained therapeutic effects, which are crucial for treating chronic or recurrent infections. Additionally, the reduced metabolism can lead to lower toxicity and fewer side effects, enhancing patient safety and compliance.

The clinical applications of Cefadroxil-d4 (Major) are currently being explored in various settings. Ongoing clinical trials are evaluating its efficacy and safety in treating bacterial infections that are resistant to conventional antibiotics. The unique metabolic profile of Cefadroxil-d4 (Major) may also make it a valuable adjunct therapy in combination with other antibiotics or antiviral agents, potentially broadening its therapeutic spectrum.

Beyond its clinical applications, Cefadroxil-d4 (Major) is also an important tool for researchers studying drug metabolism and pharmacokinetics. Its use in metabolic studies can provide insights into the mechanisms of drug degradation and elimination, helping to optimize drug design and formulation strategies. Additionally, the deuterated form can be used as an internal standard in analytical methods for quantifying cefadroxil levels in biological samples, ensuring accurate and reliable results.

In conclusion, Cefadroxil-d4 (Major) with CAS number 1426174-38-0 represents a significant advancement in the field of antibiotic research and development. Its unique properties make it a valuable tool for understanding drug metabolism and improving therapeutic outcomes. As research continues to uncover new applications for deuterated compounds, the potential impact of Cefadroxil-d4 (Major) on patient care and pharmaceutical innovation remains promising.

1426174-38-0 (Cefadroxil-d4 (Major)) 関連製品

- 55810-82-7(3-Bromobenzo[b]thiophene-2-carbonitrile)

- 2648938-83-2(tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate)

- 1323966-42-2(4-Chloro-3-ethoxy-2-fluorobenzoyl chloride)

- 2287333-14-4([3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol)

- 1056675-12-7(Tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate)

- 1011427-66-9(4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide)

- 2172018-95-8(3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]oxolane-3-carboxylic acid)

- 2138044-95-6(4,4-Dimethyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one)

- 2229471-33-2(2-1-(3-bromo-4-methylphenyl)cyclobutylethan-1-amine)

- 2229179-13-7(4-5-chloro-2-(difluoromethoxy)phenyl-1H-imidazole)